molecular formula C17H24N4O B5566083 N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(4-methylpiperazin-1-yl)acetamide

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B5566083
M. Wt: 300.4 g/mol
InChI Key: ZDMCCAOYLXGHTD-PYEASBQRSA-N
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Description

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(4-methylpiperazin-1-yl)acetamide is a complex organic compound with a unique structure that includes a phenylpropylidene group, an amino group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(4-methylpiperazin-1-yl)acetamide typically involves the condensation of 2-methyl-3-phenylprop-2-enal with 4-methylpiperazine in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

    Step 1: Preparation of 2-methyl-3-phenylprop-2-enal by the aldol condensation of acetophenone with acetaldehyde.

    Step 2: Condensation of 2-methyl-3-phenylprop-2-enal with 4-methylpiperazine in the presence of a catalyst such as p-toluenesulfonic acid.

    Step 3: Purification of the product using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(4-methylpiperazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or piperazine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines and piperazines.

Scientific Research Applications

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a biological pathway.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]benzenesulfonamide
  • N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]pentanamide

Uniqueness

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(4-methylpiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring, in particular, is known for enhancing the compound’s bioavailability and stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-15(12-16-6-4-3-5-7-16)13-18-19-17(22)14-21-10-8-20(2)9-11-21/h3-7,12-13H,8-11,14H2,1-2H3,(H,19,22)/b15-12+,18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMCCAOYLXGHTD-PYEASBQRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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